molecular formula C13H10N2OS B1269589 5-Amino-2-(1,3-benzothiazol-2-yl)phenol CAS No. 88877-62-7

5-Amino-2-(1,3-benzothiazol-2-yl)phenol

Cat. No. B1269589
CAS RN: 88877-62-7
M. Wt: 242.3 g/mol
InChI Key: PJHQPFRPACFPPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Amino-2-(1,3-benzothiazol-2-yl)phenol and its derivatives involves multiple steps, starting from p-N,N-diethyl amino salicylaldehyde with different substituted o-phenylenediamine or o-aminophenol or o-aminothiophenol. These steps lead to compounds showing excited state intra-molecular proton transfer pathway having single absorption and dual emission characteristics. The fluorescent compounds synthesized from this process were characterized by various techniques such as FT-IR, 1HNMR, 13C NMR, and Mass spectral analysis. TGA analysis indicated thermal stability up to 200 °C (Padalkar et al., 2011).

Scientific Research Applications

Photophysical Properties and Fluorescent Derivatives

5-Amino-2-(1,3-benzothiazol-2-yl)phenol and its derivatives have been investigated for their photophysical properties. A study by (Padalkar et al., 2011) synthesized various fluorescent derivatives inspired by this compound, exploring their excited state intra-molecular proton transfer pathways, absorption, and emission characteristics. These compounds exhibited thermal stability up to 200°C.

Antimicrobial Activity

The antimicrobial applications of this compound derivatives were studied by (Padalkar et al., 2016), who synthesized a series of derivatives and evaluated their in vitro antibacterial and antifungal activities. They showed significant inhibition against strains like Escherichia coli and Staphylococcus aureus.

Fluorescent pH Probe

In a study by (Diana et al., 2020), a fluorescent and colorimetric pH probe was developed using a benzothiazole moiety, demonstrating potential for real-time pH sensor applications in intracellular pH imaging. This probe exhibited high stability and selectivity, with a significant response in both acidic and alkaline solutions.

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-amino-2-(1,3-benzothiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c14-8-5-6-9(11(16)7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHQPFRPACFPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425202
Record name Phenol, 5-amino-2-(2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88877-62-7
Record name Phenol, 5-amino-2-(2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-2-(1,3-BENZOTHIAZOL-2-YL)PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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